4-Hydroxy-7,8-dimethoxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method is the methylation of 4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylate using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-oxo-7,8-dimethoxy-.
Reduction: Formation of 2-naphthalenemethanol, 4-hydroxy-7,8-dimethoxy-.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties.
4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks the methoxy groups.
7,8-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the hydroxyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy- is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-11-4-3-8-9(12(11)18-2)5-7(13(15)16)6-10(8)14/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
KTHTXTYBOFRGGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)O)OC |
Origin of Product |
United States |
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